molecular formula C11H12N2OS B14436339 Urea, 1-allyl-3-(2-formylphenyl)-2-thio- CAS No. 74051-51-7

Urea, 1-allyl-3-(2-formylphenyl)-2-thio-

Cat. No.: B14436339
CAS No.: 74051-51-7
M. Wt: 220.29 g/mol
InChI Key: SAONPZIJOUYLKC-UHFFFAOYSA-N
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Description

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- (molecular formula: C₁₁H₁₂N₂OS, monoisotopic mass: 220.06703 Da) is a thiourea derivative featuring an allyl group at the N1 position and a 2-formylphenyl substituent at the N3 position .

Properties

CAS No.

74051-51-7

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-(2-formylphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C11H12N2OS/c1-2-7-12-11(15)13-10-6-4-3-5-9(10)8-14/h2-6,8H,1,7H2,(H2,12,13,15)

InChI Key

SAONPZIJOUYLKC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC=CC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- typically involves the reaction of allyl isothiocyanate with 2-formylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiourea core can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Key Trends :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) enhance larvicidal and enzyme inhibitory activities .
  • Substituent position : Para-substituted chloro derivatives (e.g., 4-chlorobenzoyl) outperform ortho/meta in analgesia .
  • Formyl group : The 2-formylphenyl substituent’s electron-withdrawing nature and hydrogen-bonding capacity may offer unique binding interactions, though empirical data are lacking.
Physicochemical Properties
Property 1-Allyl-3-(2-formylphenyl)-2-thio- 1-Allyl-3-(4-chlorobenzoyl)thiourea 1-Allyl-3-(m-nitrophenyl)-2-thio-
Molecular Formula C₁₁H₁₂N₂OS C₁₁H₁₁ClN₂OS C₁₀H₁₁N₃O₂S
Monoisotopic Mass (Da) 220.06703 242.0283 (est.) 237.0572
Solubility (Predicted) Moderate (polar formyl group) Low (hydrophobic Cl) Low (nitro group)
Synthetic Accessibility Likely via allyl isothiocyanate + 2-formylphenylamine Confirmed via benzoyl chloride reaction Requires nitration steps

Insights :

  • Synthetic routes for the target compound are unverified but may parallel methods for allyl isothiocyanate-based thioureas .
Analgesic Activity
  • 1-Allyl-3-(2-formylphenyl)-2-thio-: No data.
  • Chloro derivatives : 4-chlorobenzoyl analogue showed 70–80% pain inhibition at 25 mg/kgBW, surpassing diclofenac sodium .
  • Unsubstituted benzoyl : 1-Allyl-3-benzoylthiourea lacked significant activity, highlighting the necessity of substituents .
Larvicidal Activity
  • Thioureas generally outperform urea derivatives. For example, 4-trifluorophenyl thiourea (LD₅₀ = 67.9 ppm) was 2× more potent than urea analogues .
  • The formyl group’s electron-withdrawing effect could enhance larvicidal activity, but this remains untested.
Enzyme Inhibition
  • Urease inhibition : 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids showed potent activity (IC₅₀ < 10 µM) . Structural similarities suggest the target compound may inhibit urease, but confirmation requires assays.

Molecular Docking and Structure-Activity Relationships (SAR)

  • Docking studies : 1-Allyl-3-(chlorobenzoyl)thioureas exhibited higher binding affinity to pain receptors than benzoylthiourea, attributed to chloro group interactions .
  • Formyl group hypothesis : The -CHO group may form hydrogen bonds with target proteins (e.g., VEGFR-2 or DNA), as seen in benzimidazolium derivatives .

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